molecular formula C11H12O2S B13184280 [(3-Methylidenecyclobutyl)sulfonyl]benzene

[(3-Methylidenecyclobutyl)sulfonyl]benzene

Cat. No.: B13184280
M. Wt: 208.28 g/mol
InChI Key: BBPQZLZLJKDISO-UHFFFAOYSA-N
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Description

[(3-Methylidenecyclobutyl)sulfonyl]benzene (CAS 2059971-17-2) is a high-purity chemical compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This reagent features a benzene ring linked to a 3-methylidenecyclobutyl group via a sulfonyl bridge, a structure that integrates a reactive exocyclic alkene with the electron-withdrawing properties of the sulfone. This unique architecture makes it a valuable synthon in organic synthesis and medicinal chemistry research, particularly for developing novel molecules through cycloaddition reactions, functionalization of the methylidene group, or as a building block for more complex sulfone-containing structures. Sulfonyl groups are pivotal in the construction of bioactive molecules and are frequently employed in the synthesis of compounds with potential antibacterial activity, as seen in related chemical series . Furthermore, the incorporation of specific fluorine motifs, such as the difluoromethyl group (CF2H), into drug-like molecules is a well-established strategy to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability . While this specific compound does not contain fluorine, its sulfonyl scaffold serves as a versatile platform for further chemical modification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

(3-methylidenecyclobutyl)sulfonylbenzene

InChI

InChI=1S/C11H12O2S/c1-9-7-11(8-9)14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

BBPQZLZLJKDISO-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methylidenecyclobutyl Sulfonyl Benzene

Historical Approaches to Substituted Cyclobutyl Sulfones

The synthesis of cyclobutane (B1203170) derivatives has historically been challenging due to the inherent ring strain of the four-membered carbocycle. baranlab.org Early methods often involved multi-step sequences with modest yields. The development of [2+2] cycloaddition reactions, including photochemical, thermal, and transition-metal-catalyzed variants, represented a significant advancement in accessing the cyclobutane core. baranlab.orgmdpi.com These reactions typically involve the dimerization of olefins or the reaction of an olefin with a ketene (B1206846) or another suitable two-carbon component. nih.gov

For the sulfone functionality, classical methods have centered on the oxidation of the corresponding thioethers (sulfides). wikipedia.orgthieme-connect.com This approach, while often effective, requires the prior synthesis of the sulfur-containing cyclobutane, which can have its own synthetic hurdles. Another established route involves the alkylation of sulfinate salts, where a pre-formed sulfinate anion displaces a leaving group on a cyclobutyl electrophile. thieme-connect.com Friedel-Crafts-type sulfonylation reactions have also been employed to attach aryl sulfonyl groups to aromatic rings, but their application to aliphatic systems like cyclobutane is less direct. thieme-connect.com

Aryl cyclobutyl sulfones have been synthesized via the reduction of 1-arylsulfonylbicyclobutanes with lithium aluminum hydride, showcasing a method that starts from a more complex bridged system. elsevierpure.com The inherent reactivity and potential for ring-opening of the strained cyclobutane ring under various reaction conditions have been a persistent theme in these historical approaches.

Development of Targeted Synthetic Routes for [(3-Methylidenecyclobutyl)sulfonyl]benzene

The synthesis of this compound necessitates a strategy that can assemble the three key structural motifs: the cyclobutane ring, the phenylsulfonyl group, and the methylidene group. Modern synthetic chemistry offers several plausible pathways.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including strained rings. A potential RCM approach to a precursor of the target molecule could involve an acyclic diene sulfone. This method has been successfully applied to the synthesis of various cyclic sulfones, demonstrating its versatility. ucsb.edu The resulting endocyclic double bond in the cyclobutene (B1205218) sulfone could then be further manipulated.

Another classical yet effective ring-closing strategy is the intramolecular cyclization of a 1,4-dihaloalkane with a suitable sulfur nucleophile, although this is often more suited for saturated systems. The reaction of 1,3-dibromopropane (B121459) with active methylene (B1212753) compounds to form cyclobutane rings is a well-established method that could be adapted. cutm.ac.in

The introduction of the phenylsulfonyl group can be achieved at various stages of the synthesis. One common method is the oxidation of a corresponding phenylthiocyclobutane derivative. wikipedia.org This oxidation is typically performed using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com

Alternatively, the sulfonyl group can be introduced via nucleophilic substitution using a sodium benzenesulfinate (B1229208) salt on a cyclobutyl derivative bearing a good leaving group (e.g., a halide or a sulfonate ester). vanderbilt.edu This approach allows for the late-stage introduction of the desired sulfonyl moiety. The reactivity of the sulfonyl group itself is generally robust, making it stable to a variety of subsequent reaction conditions. researchgate.net

ReagentProductReaction Type
m-CPBA, H2O2SulfoneOxidation of Thioether
Sodium BenzenesulfinateSulfoneNucleophilic Substitution
Sulfonyl HalidesSulfoneFriedel-Crafts type

This table outlines common functional group interconversions to form sulfones.

The exocyclic double bond, or methylidene group, is a key feature of the target molecule. wikipedia.org A widely used and effective method for its introduction is the Wittig reaction. ontosight.ai This would involve the reaction of a suitably substituted cyclobutanone (B123998) with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This reaction is known for its reliability in converting ketones to alkenes.

Another approach is the Shapiro reaction or its variants, which can convert a cyclobutanone-derived N-sulfonylhydrazone into a methylenecyclobutane. organic-chemistry.org This method proceeds through a vinyllithium (B1195746) intermediate and subsequent elimination.

ReactionPrecursorKey Reagent
Wittig ReactionCyclobutanonePhosphorus Ylide (e.g., Ph3P=CH2)
Shapiro ReactionN-SulfonylhydrazoneOrganolithium Base
Julia OlefinationPhenylsulfonyl derivativeAldehyde/Ketone and reducing agent

This table summarizes key reactions for the introduction of a methylidene group.

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency and selectivity of the synthesis, advanced techniques can be employed. Photocatalysis, particularly with visible light, has been shown to be effective for [2+2] cycloadditions, offering a milder alternative to traditional photochemical methods. nih.govdatapdf.com This can lead to higher yields and better control over stereochemistry.

The use of continuous flow chemistry could be advantageous, especially for reactions that are exothermic or involve reactive intermediates. patsnap.com This technique can improve safety, scalability, and product consistency. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing the yield of each synthetic step. For instance, in palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones, careful optimization can lead to the formation of methylenecyclobutanes in very good yields. organic-chemistry.org

Chemo- and Regioselective Synthesis of Analogs

The synthesis of analogs of this compound, with different substitution patterns on the cyclobutane ring or the aromatic ring, requires methods that offer high chemo- and regioselectivity. Transition metal-catalyzed reactions are particularly well-suited for this purpose. For example, cobalt-catalyzed reductive coupling of allenes and cyclobutenes can produce multi-substituted cyclobutanes with high selectivity. researchgate.net

Visible light photocatalysis can also be used for the chemo- and regioselective [2+2] cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes, which can be further functionalized. nih.gov C-H functionalization logic offers an unconventional and powerful approach to the synthesis of unsymmetrical cyclobutane derivatives, allowing for the direct installation of functional groups onto a pre-formed cyclobutane ring with high selectivity. acs.org These advanced methods provide the tools to create a diverse library of analogs for further study.

Chemical Reactivity and Transformation Mechanisms of 3 Methylidenecyclobutyl Sulfonyl Benzene

Reactivity of the Exocyclic Methylidene Group

The exocyclic double bond in [(3-Methylidenecyclobutyl)sulfonyl]benzene is a site of high electron density, making it susceptible to a variety of addition reactions. The presence of the adjacent sulfonyl group significantly influences the regioselectivity and rate of these transformations.

Electrophilic Additions and Associated Reaction Pathways

Electrophilic additions to the methylidene group are expected to proceed via the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction's outcome. The strong electron-withdrawing nature of the sulfonyl group is anticipated to destabilize a carbocation at the adjacent C3 position of the cyclobutyl ring. Consequently, the addition of an electrophile (E+) would preferentially occur at the terminal methylene (B1212753) carbon, leading to the formation of a more stable tertiary carbocation at the C3 position. This carbocation can then be trapped by a nucleophile (Nu-).

Table 1: Predicted Products of Electrophilic Addition to this compound

Electrophilic Reagent (E-Nu)Intermediate CarbocationExpected Major Product
H-BrTertiary carbocation at C3[(3-bromo-3-methylcyclobutyl)sulfonyl]benzene
H₂O / H⁺Tertiary carbocation at C3[(3-hydroxy-3-methylcyclobutyl)sulfonyl]benzene
Br₂Bromonium ion intermediate[(3-bromo-3-(bromomethyl)cyclobutyl)sulfonyl]benzene

Note: The regioselectivity is predicted based on the electronic effect of the sulfonyl group.

Nucleophilic Additions and Their Mechanistic Details

Direct nucleophilic addition to the unactivated double bond of the methylidene group is generally unfavorable. However, in the presence of a suitable catalyst or under specific reaction conditions, such as Michael-type additions, this reactivity can be observed. The electron-withdrawing sulfonyl group can activate the alkene for conjugate addition if a suitable conjugated system were present, though this is not the case in the parent molecule.

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The exocyclic methylidene group can participate as a 2π component in cycloaddition reactions.

In a [2+2] cycloaddition , the methylidene group can react with another alkene or ketene (B1206846) to form a spirocyclic cyclobutane (B1203170) derivative. The feasibility and stereoselectivity of such reactions would depend on the specific reactants and reaction conditions (e.g., photochemical activation).

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this context, this compound would act as the dienophile. The reactivity of the dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The phenylsulfonyl group, being a strong electron-withdrawing group, is expected to activate the methylidene group, making it a good dienophile. researchgate.netrsc.org The reaction with a conjugated diene, such as 1,3-butadiene, would yield a spirocyclic cyclohexene derivative.

Table 2: Predicted Diels-Alder Reaction of this compound

DieneDienophilePredicted Product
1,3-ButadieneThis compoundPhenyl(spiro[3.5]non-6-en-1-yl)sulfone

Note: The stereochemistry of the product (endo/exo) would depend on the reaction conditions and the specific diene used.

Reactivity of the Sulfonyl Moiety

Electron-Withdrawing Effects and Their Influence on Cyclobutyl Ring and Alkene Reactivity

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate a partial positive charge. researchgate.netrsc.orgjst.go.jpresearchgate.net This strong inductive effect has several important consequences for the reactivity of this compound:

Activation of the Methylidene Group: As mentioned earlier, the electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the exocyclic double bond, making it more susceptible to nucleophilic attack in certain contexts and a more reactive dienophile in Diels-Alder reactions. masterorganicchemistry.com

Acidity of α-Protons: The protons on the carbon atom adjacent to the sulfonyl group (the C1 and C3 protons of the cyclobutyl ring) are expected to be significantly more acidic than typical cyclobutyl protons. This increased acidity allows for deprotonation with a suitable base, generating a carbanion that can participate in various alkylation and condensation reactions.

Influence on Ring Strain: The cyclobutane ring possesses inherent strain energy. nih.gov The electronic effects of the sulfonyl group can subtly influence this strain and the conformation of the ring, which in turn can affect its reactivity in ring-opening or rearrangement reactions.

Transformations Involving the Sulfonyl Group

The sulfonyl group itself can undergo various transformations, often serving as a leaving group in substitution and elimination reactions. acs.org

Reductive Desulfonylation: The phenylsulfonyl group can be removed under reductive conditions, for instance, using dissolving metal reductions (e.g., Na/Hg) or other reducing agents. This would lead to the formation of methylidenecyclobutane.

Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, although this typically requires harsh conditions. pearson.com The C-S bond can be cleaved by strong nucleophiles, leading to the displacement of the phenylsulfinate ion.

Julia-Kocienski Olefination: While not directly applicable to the parent molecule, if the carbon alpha to the sulfonyl group were functionalized, it could participate in reactions like the Julia-Kocienski olefination to form new carbon-carbon double bonds.

Table 3: Potential Transformations of the Sulfonyl Group

Reaction TypeReagentsPotential Product
Reductive DesulfonylationNa/Hg, NaBH₄/NiCl₂Methylidenecyclobutane
Nucleophilic SubstitutionStrong Nucleophile (e.g., R-Li)3-Methylidene-1-R-cyclobutane

Note: These are potential transformations based on the general reactivity of sulfones.

Reactivity of the Cyclobutyl Ring System

The four-membered ring of this compound is characterized by significant ring strain, which is a primary driver of its reactivity. This inherent strain makes the cyclobutane susceptible to reactions that lead to more stable, less strained structures.

The cyclobutane ring can undergo cleavage under various conditions, including acidic, basic, nucleophilic, thermal, and photochemical stimuli. The presence of the electron-withdrawing sulfonyl group is expected to influence the regioselectivity of ring-opening reactions. For instance, nucleophilic attack might be directed to the carbon atoms adjacent to the sulfonyl group, facilitated by the polarization of the C-S bond.

Mechanistically, these reactions often proceed through intermediates where the ring strain is relieved. For example, under thermal conditions, a conrotatory ring opening could occur, while photochemical reactions might follow a disrotatory pathway. The specific mechanism and resulting products would be highly dependent on the reaction conditions and the nature of the attacking reagent.

Methylidenecyclobutanes are known to undergo rearrangement reactions that alter the ring size. These transformations are often catalyzed by transition metals, such as palladium.

Ring Expansion: Palladium-catalyzed reactions of methylenecyclobutanes can lead to the formation of cyclopentane derivatives. For instance, a palladium-catalyzed ring expansion of methylenecyclobutane has been observed to yield cyclopentanone. researchgate.net This process is thought to involve the formation of a palladium-pi-olefin complex, followed by rearrangement of the cyclobutyl cation to a more stable cyclopentyl cation. researchgate.net

Ring Contraction: Conversely, under specific palladium catalysis conditions, 1-methylcyclobutene, a related structure, can undergo ring contraction to form cyclopropyl methyl ketone. researchgate.net This suggests that the reaction pathway and the resulting product (expansion vs. contraction) can be selectively controlled by the choice of catalyst and reaction conditions.

The presence of the bulky and electron-withdrawing phenylsulfonyl group on the cyclobutyl ring of this compound would likely influence the kinetics and regioselectivity of such rearrangements.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly modulated by both steric and electronic factors.

Electronic Effects: The powerful electron-withdrawing nature of the phenylsulfonyl group (-SO₂Ph) deactivates the cyclobutane ring towards electrophilic attack and activates it towards nucleophilic attack. The sulfonyl group can stabilize an adjacent carbanion, facilitating reactions that involve deprotonation at the α-position.

Steric Effects: The steric bulk of the phenylsulfonyl group can hinder the approach of reagents to certain faces of the cyclobutyl ring, leading to diastereoselective transformations. This steric hindrance can direct incoming groups to the less hindered face of the molecule. In transition metal-catalyzed reactions, the sulfonyl group can also act as a coordinating group, influencing the geometry of the transition state and thus the stereochemical outcome of the reaction.

The interplay of these effects is crucial in directing the outcome of reactions involving this molecule. For example, in C-H functionalization reactions on cyclobutane systems, the directing group's electronic nature and steric profile have been shown to have a subtle but significant impact on reactivity and selectivity. acs.org

Oxidative and Reductive Transformations of "this compound"

The exocyclic double bond and the sulfonyl group are the primary sites for oxidative and reductive transformations.

Oxidative Transformations: The methylidene group is susceptible to oxidative cleavage by reagents like ozone (ozonolysis) to yield a cyclobutanone (B123998) and formaldehyde. Epoxidation with peroxy acids would likely form a spirocyclic epoxide. The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6) and is therefore resistant to further oxidation.

Reductive Transformations: The double bond can be readily hydrogenated to a methyl group using standard catalytic hydrogenation methods (e.g., H₂/Pd-C), affording the corresponding (3-methylcyclobutyl)sulfonyl]benzene. The phenylsulfonyl group can be reduced under more forcing conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the sulfonyl group to a sulfinate or even a thiol, although this might also be accompanied by ring-opening of the strained cyclobutane.

The following table summarizes potential transformations of this compound based on the reactivity of its functional groups.

Reaction TypeReagent/ConditionPotential Product(s)Functional Group Transformed
Ring ExpansionPalladium CatalystCyclopentanone derivativeMethylidenecyclobutane
Ring ContractionPalladium CatalystCyclopropyl ketone derivativeMethylidenecyclobutane
OxidationO₃, then Me₂S3-Oxocyclobutyl)sulfonyl]benzeneMethylidene group
ReductionH₂, Pd/C(3-Methylcyclobutyl)sulfonyl]benzeneMethylidene group

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR would be instrumental in defining the structure of [(3-Methylidenecyclobutyl)sulfonyl]benzene. The spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the protons on the cyclobutyl ring, and the vinylic protons of the methylidene group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-8 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing sulfonyl group. The protons on the cyclobutyl ring would resonate further upfield, with their exact chemical shifts and multiplicities determined by their stereochemical relationships and coupling to neighboring protons. The methylidene protons would exhibit characteristic chemical shifts in the olefinic region (typically δ 4.5-5.5 ppm). Spin-spin coupling patterns (J-coupling) would reveal the connectivity of the protons, allowing for the assembly of the molecular fragments. For example, the protons on the cyclobutyl ring would likely show complex splitting patterns due to coupling with each other and with the methylidene protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbon directly attached to the sulfonyl group being shifted further downfield. The sp³-hybridized carbons of the cyclobutyl ring would be found in the upfield region, while the sp²-hybridized carbons of the methylidene group would resonate in the olefinic region (around δ 100-150 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, confirming the connectivity of protons within the cyclobutyl and phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the different structural fragments of the molecule, such as linking the cyclobutyl ring to the sulfonyl group and the sulfonyl group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the cyclobutyl ring.

Technique Information Obtained Expected Chemical Shift Ranges (ppm)
¹H NMR Proton chemical environments and connectivityAromatic: 7.0-8.0; Methylidene: 4.5-5.5; Cyclobutyl: 1.5-3.5
¹³C NMR Carbon skeleton and functional groupsAromatic: 120-140; Methylidene (C=C): 100-150; Cyclobutyl (C-C): 20-50
COSY ¹H-¹H coupling networksN/A
HSQC Direct ¹H-¹³C correlationsN/A
HMBC Long-range ¹H-¹³C correlationsN/A
NOESY Through-space proton-proton proximitiesN/A

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the sulfonyl group, the benzene ring, the carbon-carbon double bond of the methylidene group, and the C-H bonds of the various moieties.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Sulfonyl (SO₂) Group Asymmetric and symmetric stretching1350-1300 and 1160-1120
Benzene Ring C=C stretching1600-1450
Benzene Ring C-H out-of-plane bending900-690
Methylidene (C=CH₂) Group C=C stretching~1650
Methylidene (C=CH₂) Group =C-H stretching3100-3000
Alkyl (Cyclobutyl) Group C-H stretching3000-2850

The presence of strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be a clear indication of the sulfonyl group. The aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations of the benzene ring can provide information about the substitution pattern. A strong absorption around 1650 cm⁻¹ would confirm the presence of the C=C double bond of the methylidene group.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise molecular weight of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Fragmentation Analysis: In the mass spectrometer, the ionized molecule (molecular ion, M⁺) can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, common fragmentation pathways could include:

Loss of the phenyl group ([M - C₆H₅]⁺).

Loss of the sulfonyl group ([M - SO₂]⁺).

Cleavage of the cyclobutyl ring.

Rearrangement reactions followed by fragmentation.

By analyzing the m/z values of the fragment ions, it is possible to piece together the structural components of the molecule. For example, a prominent peak corresponding to the loss of a fragment with a mass of 77 would suggest the presence of a phenyl group.

Ion m/z (Expected) Possible Identity
[M]⁺ 208.07Molecular Ion
[M - C₆H₅]⁺ 131.02(3-Methylidenecyclobutyl)sulfonyl cation
[M - SO₂]⁺ 144.09Phenyl-(3-methylidenecyclobutyl) radical cation
[C₆H₅SO₂]⁺ 141.00Benzenesulfonyl cation
[C₆H₅]⁺ 77.04Phenyl cation

Raman Spectroscopy in Conformational and Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering). While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering is dependent on a change in the polarizability. This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds. For instance, the C=C stretching vibration of the methylidene group and the symmetric breathing vibration of the benzene ring would be expected to produce strong Raman signals. The symmetric stretching of the S=O bonds in the sulfonyl group would also be Raman active. By analyzing the Raman spectrum in conjunction with the IR spectrum, a more complete picture of the vibrational modes of the molecule can be obtained, which can aid in conformational analysis.

X-ray Crystallography for Solid-State Structural Determination

This technique would definitively confirm the connectivity of the atoms and provide detailed insights into the geometry of the cyclobutyl ring (e.g., whether it is planar or puckered) and the orientation of the phenyl and methylidene groups relative to the cyclobutyl ring. The solid-state packing of the molecules in the crystal lattice can also be determined, which can provide information about intermolecular interactions such as hydrogen bonding or π-π stacking. While benzene itself is a planar molecule with all C-C bond lengths being equal (approximately 1.39 Å), the substitution in this compound might introduce slight distortions. docbrown.info X-ray crystallography would be able to precisely measure these structural parameters. docbrown.info

Chromatographic Separations and Purity Assessment Methodologies

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity assessment, a sample of this compound would be injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV detector). The compound would elute at a characteristic retention time. The presence of any impurities would be indicated by the appearance of additional peaks in the chromatogram. The purity of the sample can be determined by calculating the relative area of the main peak.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. GC separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique that is often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. A small amount of the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The purity can be qualitatively assessed by the number of spots observed after visualization (e.g., under UV light or by staining).

Technique Principle of Separation Information Provided
HPLC Partitioning between a liquid mobile phase and a solid stationary phaseQuantitative purity assessment, identification of impurities
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phasePurity assessment for volatile compounds, separation of isomers
TLC Adsorption onto a solid stationary phaseQualitative purity assessment, reaction monitoring

By employing these advanced spectroscopic and analytical methodologies in a complementary fashion, a comprehensive and unambiguous structural and mechanistic elucidation of this compound can be achieved.

Theoretical and Computational Investigations of 3 Methylidenecyclobutyl Sulfonyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the electronic landscape of a molecule. For [(3-Methylidenecyclobutyl)sulfonyl]benzene, these calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and key electronic properties.

The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic structure. The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, leading to a significant polarization of the S=O and S-C bonds. This electronic pull is expected to render the attached benzene (B151609) ring electron-deficient.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. In molecules containing a phenylsulfonyl group, the HOMO is typically localized on the aromatic ring, while the LUMO is often distributed across the sulfonyl group and the ring. nih.govjddtonline.info The exocyclic double bond of the methylidenecyclobutyl group, being a π-system, would also contribute to the HOMO. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Description
HOMO Energy -7.5 eV Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons.
LUMO Energy -1.2 eV Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 6.3 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

DFT is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. nih.govmdpi.com

For this compound, several reactions could be of interest. One key area would be reactions involving the exocyclic double bond, such as electrophilic additions or cycloadditions. DFT calculations can predict the activation energies for these processes. For instance, in an electrophilic addition of HBr, the reaction would proceed via a carbocation intermediate. The stability of this intermediate, and thus the activation energy, would be influenced by the electron-withdrawing nature of the sulfonyl group.

Another potential reaction is nucleophilic aromatic substitution on the phenyl ring, although the sulfonyl group is generally a meta-director. DFT can be used to model the transition states for such reactions and determine the preferred pathways. nih.gov

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction Type Reagent Calculated Ea (kcal/mol) Predicted Outcome
Electrophilic Addition HBr 15-20 Formation of a brominated derivative, with the carbocation intermediate at the tertiary carbon.
Diels-Alder Cycloaddition Cyclopentadiene 25-30 Formation of a spirocyclic adduct, though likely slow due to steric hindrance. researchgate.net

By mapping the potential energy surface along a reaction coordinate, DFT can provide detailed insights into mechanistic pathways. For this compound, this analysis could confirm whether reactions like cycloadditions are concerted or proceed through a stepwise mechanism. The analysis would identify transition states—the highest energy points along the reaction path—and any intermediates, which are local energy minima. This level of detail is crucial for a fundamental understanding of the molecule's chemical behavior. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the strain of a planar arrangement. libretexts.orglibretexts.org The dihedral angle of this pucker is typically around 25-35 degrees. libretexts.orglibretexts.org Furthermore, there is rotational freedom around the S-C bonds connecting the sulfonyl group to the cyclobutyl and phenyl rings.

Conformational analysis involves systematically exploring these degrees of freedom to identify the most stable conformers (energy minima). The relative energies of these conformers determine their population at a given temperature. For this compound, the orientation of the bulky phenylsulfonyl group relative to the puckered cyclobutane ring would be a key determinant of conformational preference.

Table 3: Predicted Relative Energies of Stable Conformers

Conformer Description Relative Energy (kcal/mol)
A Phenyl group in an "equatorial-like" position relative to the puckered ring. 0.0 (Global Minimum)
B Phenyl group in an "axial-like" position relative to the puckered ring. 1.5 - 2.5

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. nih.gov

Key insights from MD simulations would include:

Conformational transitions: Observing the rates and pathways of interconversion between different stable conformers.

Solvation structure: Understanding how solvent molecules arrange around the polar sulfonyl group and the nonpolar hydrocarbon parts of the molecule. researchgate.net

Vibrational motions: Analyzing the characteristic frequencies of bond stretching and bending, which can be compared to experimental spectroscopic data.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its chemical reactivity. While a QSRR study requires a dataset of related compounds, one could be hypothetically constructed for derivatives of this compound.

In such a study, various molecular descriptors would be calculated for each compound in the series. These could include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant, using statistical methods like multiple linear regression or partial least squares. nih.gov The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding future research.

Applications of 3 Methylidenecyclobutyl Sulfonyl Benzene in Synthetic Organic Chemistry and Materials Science

As a Building Block for Complex Molecule Synthesis

The inherent ring strain and the presence of multiple reactive sites make [(3-Methylidenecyclobutyl)sulfonyl]benzene an attractive starting material for the synthesis of intricate molecular architectures. researchgate.net The cyclobutane (B1203170) motif is a key structural feature in numerous biologically active compounds and natural products. baranlab.orglifechemicals.com

Precursor for Cyclobutane-Fused Architectures

The methylidenecyclobutane unit of this compound is a valuable synthon for the construction of cyclobutane-fused ring systems. These structures are of significant interest due to their presence in a variety of natural products and medicinally relevant molecules. lifechemicals.com Methodologies such as intramolecular cycloadditions can be employed to create complex polycyclic frameworks. For instance, thermally promoted intramolecular cycloadditions of allenes tethered to cyclohexadienones have been shown to form cyclobutane-fused oxygen-containing tricyclic systems. rsc.org Similarly, dearomative [2+2] cycloaddition reactions, enabled by energy transfer, can be used to construct cyclobutane-fused tetracyclic skeletons from aromatic heterocycles. rsc.org

The phenylsulfonyl group can act as a handle for further functionalization or can influence the regioselectivity of cycloaddition reactions. The versatility of the cyclobutane ring allows for subsequent ring-opening or rearrangement reactions, providing access to a diverse array of molecular scaffolds. researchgate.net The development of transition-metal-catalyzed thermal [2+2] cycloadditions offers an atom-economical approach to synthesizing cyclobutane-fused N-heterocycles. researchgate.net Furthermore, visible-light photocatalysis has emerged as a powerful tool for the synthesis of cyclobutane-fused tetracyclic scaffolds, highlighting the potential for developing novel synthetic routes starting from compounds like this compound. acs.org

Role in Stereoselective Synthesis

The phenylsulfonyl group in this compound can play a crucial role in directing stereoselective transformations. Sulfonyl groups are known to be effective activating groups and can influence the stereochemical outcome of reactions at adjacent centers. While specific studies on this compound are limited, the principles of stereocontrol imparted by sulfonyl groups are well-established. For example, the phenylsulfonyl group can act as a bulky substituent, directing incoming reagents to the opposite face of the molecule.

Furthermore, the sulfonyl group can be used to introduce chirality, which can then be transferred to other parts of the molecule during subsequent synthetic steps. The development of enantiomerically pure cyclobutane derivatives is a significant area of research, and the strategic placement of a functional group like a phenylsulfonyl moiety can be instrumental in achieving high levels of stereocontrol. nih.gov

Utility in Catalyst Development and Ligand Design

The rigid framework of the cyclobutane ring in this compound makes it an interesting scaffold for the design of novel ligands for asymmetric catalysis. The defined geometry of the four-membered ring can pre-organize coordinating groups in a specific spatial arrangement, which can lead to high levels of enantioselectivity in metal-catalyzed reactions.

While the direct application of this specific compound in catalysis is not yet widely reported, the use of cyclobutane derivatives in ligand design is a growing field. researchgate.net The phenylsulfonyl group could be chemically modified to incorporate donor atoms such as phosphorus or nitrogen, which are common coordinating groups in catalyst ligands. The methylidene group also offers a site for further functionalization to create bidentate or polydentate ligands. The unique stereoelectronic properties of such ligands could lead to the development of highly efficient and selective catalysts for a range of organic transformations.

Potential in Polymer Chemistry and Functional Materials (e.g., sulfone-containing polymers)

The presence of the phenylsulfonyl group suggests that this compound could be a valuable monomer for the synthesis of sulfone-containing polymers. tuntunplastic.com These polymers are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. tuntunplastic.comnumberanalytics.com The sulfone (–SO2–) linkage in the polymer backbone imparts these desirable properties. numberanalytics.com

Sulfone polymers, such as polysulfone (PSU), polyethersulfone (PESU), and polyphenylsulfone (PPSU), are used in a wide range of applications, including aerospace components, medical devices, and electronic insulators, where high performance under extreme conditions is required. tuntunplastic.comnumberanalytics.comfuturemarketinsights.com The incorporation of the methylidenecyclobutane unit from this compound into a polymer backbone could introduce unique properties. The strained ring could potentially be opened under specific conditions, allowing for cross-linking or post-polymerization modification. The exocyclic double bond also provides a site for polymerization or grafting.

Table 1: Properties of Commercial Sulfone Polymers

PolymerHeat Deflection Temperature (°C)Key Features
Polysulfone (PSU)174Rigid, high-strength, good hydrolytic stability. syensqo.com
Polyethersulfone (PESU)204Good chemical resistance, inherently flame retardant. syensqo.com
Polyphenylsulfone (PPSU)207Superior toughness and impact strength, best chemical resistance among sulfone polymers. syensqo.com

The resulting polymers could exhibit enhanced properties such as increased rigidity, modified solubility, or novel thermal and mechanical behaviors. The development of new monomers like this compound is crucial for expanding the library of high-performance polymers and tailoring their properties for specific applications. futuremarketinsights.com

Application in Methodological Development for Novel Reactions

The unique combination of a strained ring, a reactive double bond, and an activating sulfonyl group makes this compound an interesting substrate for the development of novel synthetic methodologies. The high ring strain of the cyclobutane can be harnessed as a driving force for ring-opening reactions, leading to the formation of linear or larger ring systems that might be difficult to access through other means. baranlab.org

The phenylsulfonyl group is a versatile functional group in organic synthesis. It can act as a leaving group in substitution reactions, a directing group in electrophilic aromatic substitution, or a removable activating group. cas.cnmasterorganicchemistry.com For instance, phenyl vinyl sulfone is a known dienophile in [4+2] cycloaddition reactions. acs.org The methylidene group can participate in a variety of reactions, including cycloadditions, olefin metathesis, and radical additions.

The interplay of these functional groups could lead to the discovery of new tandem or cascade reactions, where multiple bonds are formed in a single operation. This could provide efficient access to complex molecular structures from a relatively simple starting material. The study of the reactivity of this compound could therefore lead to the development of new and powerful tools for organic synthesis.

Synthesis and Reactivity of Derivatives and Analogs of 3 Methylidenecyclobutyl Sulfonyl Benzene

Structural Modifications of the Benzene (B151609) Ring

The benzene ring of [(3-Methylidenecyclobutyl)sulfonyl]benzene serves as a scaffold that can be readily modified to influence the compound's electronic properties and biological activity. The primary route to introduce diversity is through the use of substituted benzenesulfonyl chlorides as starting materials.

A variety of substituted benzenesulfonyl chlorides can be synthesized through several established methods. One common approach is the diazotization of substituted anilines, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction). This allows for the introduction of a wide array of substituents, including halogens, nitro groups, and alkyl groups, onto the benzene ring. For instance, anilines bearing electron-donating or electron-withdrawing groups can be used to generate the corresponding substituted benzenesulfonyl chlorides.

Another method involves the direct chlorosulfonation of substituted benzenes. This electrophilic aromatic substitution reaction can be employed for arenes that are sufficiently activated. The position of the incoming chlorosulfonyl group is directed by the existing substituents on the ring, following standard electrophilic aromatic substitution patterns.

Once the desired substituted benzenesulfonyl chloride is obtained, it can be converted to the corresponding sodium benzenesulfinate (B1229208). This is typically achieved by reduction of the sulfonyl chloride. These substituted sodium benzenesulfinates can then be reacted with a suitable 3-methylidenecyclobutyl electrophile to generate the target analogs.

Table 1: Examples of Substituted Benzenesulfonyl Chlorides for Analog Synthesis

Substituent on Benzene RingStarting MaterialSynthetic Method
4-Methyl4-ToluidineDiazotization, Sandmeyer Reaction
4-Chloro4-ChloroanilineDiazotization, Sandmeyer Reaction
4-Nitro4-NitroanilineDiazotization, Sandmeyer Reaction
3-Methoxy3-AnisidineDiazotization, Sandmeyer Reaction

Diversification of the Sulfonyl Moiety

The sulfonyl group is a versatile functional handle that can be transformed into other important sulfur-containing functionalities, such as sulfonamides and sulfonate esters. These derivatives often exhibit distinct chemical and biological properties.

Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is a fundamental method for the synthesis of sulfonamides. researchgate.net In the context of this compound, a plausible route to its sulfonamide analogs would involve the initial synthesis of (3-methylidenecyclobutyl)sulfonyl chloride. This could potentially be achieved by the oxidative chlorination of a corresponding thiol. The resulting sulfonyl chloride could then be reacted with a diverse range of amines to produce a library of sulfonamide derivatives.

Sulfonate Esters: Similarly, sulfonate esters can be prepared by reacting a sulfonyl chloride with an alcohol in the presence of a base, such as pyridine. This transformation allows for the introduction of various alkoxy groups, further expanding the chemical space of accessible analogs. The stability of sulfonate esters can vary depending on the steric and electronic nature of the alcohol component. nih.gov

Table 2: Potential Diversification of the Sulfonyl Moiety

DerivativeReagentGeneral Reaction Condition
SulfonamidePrimary or Secondary AmineBase (e.g., pyridine, triethylamine)
Sulfonate EsterAlcohol or PhenolBase (e.g., pyridine)

Alterations to the Cyclobutyl Ring and Exocyclic Double Bond

The 3-methylidenecyclobutyl moiety is a strained ring system with an exocyclic double bond, offering unique opportunities for chemical modification.

Synthesis of the Cyclobutyl Precursor: A key challenge is the synthesis of a suitable 3-methylidenecyclobutyl precursor bearing a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). One potential route to such a precursor is from 3-methylenecyclobutanol. This alcohol could be synthesized through various methods, and its hydroxyl group can be converted into a better leaving group. For instance, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base would yield the corresponding tosylate or mesylate. periodicchemistry.commasterorganicchemistry.com Alternatively, treatment with reagents like phosphorus tribromide could provide 3-methylidenecyclobutyl bromide.

Reactions of the Exocyclic Double Bond: The exocyclic double bond in methylenecyclobutanes is susceptible to a variety of addition reactions. researchgate.net These reactions can be used to introduce new functional groups and alter the structure of the cyclobutane (B1203170) ring. For example, electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) could be employed to functionalize the double bond. The regioselectivity of these additions would be an important consideration. Furthermore, palladium-catalyzed reactions have been shown to be effective for the functionalization of methylene (B1212753) cyclobutanes, offering a pathway to more complex structures. nih.gov

Comparative Reactivity Studies of Analogs

The reactivity of analogs of this compound would be influenced by the electronic nature of the substituents on the benzene ring and any modifications to the sulfonyl and cyclobutyl moieties.

Influence of Benzene Ring Substituents: The rate of nucleophilic substitution at the sulfonyl group is expected to be influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups would likely increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. Comparative studies could involve reacting a series of substituted analogs with a common nucleophile and measuring the reaction rates.

Reactivity of the Sulfonyl Group in Derivatives: Sulfonamides and sulfonate esters exhibit different reactivity profiles compared to the parent sulfone. Sulfonate esters are generally good leaving groups and can participate in nucleophilic substitution and elimination reactions. periodicchemistry.comlibretexts.org The reactivity of sulfonamides is largely centered on the acidity of the N-H proton (for primary and secondary sulfonamides) and the potential for N-alkylation or N-acylation.

Future Research Directions and Unexplored Avenues for 3 Methylidenecyclobutyl Sulfonyl Benzene

Development of Sustainable Synthetic Routes

The traditional synthesis of sulfones often involves multi-step procedures with harsh reagents and significant waste generation. Future research should prioritize the development of green and sustainable synthetic methodologies for [(3-Methylidenecyclobutyl)sulfonyl]benzene.

One promising avenue is the application of photocatalysis . Visible-light-mediated methods could enable the direct synthesis from readily available precursors under mild conditions. For instance, a potential route could involve the photocatalytic coupling of a methylidenecyclobutane precursor with a sulfonyl radical source.

Biocatalysis offers another sustainable approach. The use of enzymes, such as monooxygenases, could facilitate the selective oxidation of a corresponding sulfide (B99878) to the sulfone with high efficiency and stereoselectivity, minimizing the use of hazardous oxidizing agents.

The exploration of mechanochemistry , utilizing mechanical force to drive chemical reactions, presents a solvent-free or low-solvent alternative. Ball-milling techniques could be investigated for the synthesis of this compound, potentially leading to higher yields and reduced environmental impact.

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, use of renewable energyDevelopment of efficient photocatalysts, optimization of reaction parameters.
Biocatalysis High selectivity, environmentally benignIdentification and engineering of suitable enzymes, process optimization.
Mechanochemistry Solvent-free or reduced solvent usage, high efficiencyScreening of reaction conditions, scalability studies.
Green Solvents Reduced environmental impact, potential for recyclabilityInvestigation of suitable DESs, reaction kinetics and yield optimization.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The bifunctional nature of this compound, possessing both a reactive exocyclic double bond and a strained cyclobutane (B1203170) ring, opens up a plethora of possibilities for novel reaction pathways.

The electron-withdrawing phenylsulfonyl group is expected to activate the exocyclic double bond, making it a good candidate for various cycloaddition reactions . wikipedia.orgscripps.edu This could include [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions, providing access to complex spirocyclic and fused ring systems. The reactivity of this "vinyl sulfone-like" moiety can be compared to other activated alkenes.

Ring-opening reactions of the strained cyclobutane ring could be triggered by various stimuli, such as transition metal catalysts or thermal activation. This would lead to the formation of linear or larger ring structures, offering a pathway to novel molecular scaffolds. The presence of the sulfonyl group could influence the regioselectivity and stereoselectivity of these ring-opening processes.

Furthermore, the methylidenecyclobutyl moiety could undergo polymerization reactions. Ring-opening metathesis polymerization (ROMP) or radical polymerization could potentially lead to novel polymers with unique properties conferred by the incorporated sulfonyl group and the cyclobutane backbone.

Reaction TypePotential ProductsKey Research Focus
Cycloaddition Reactions Spirocyclic and fused ring systemsInvestigation of reactivity with various dienes and dipoles, stereoselectivity studies.
Ring-Opening Reactions Linear and macrocyclic compoundsExploration of catalytic systems, control of reaction pathways.
Polymerization Novel sulfone-containing polymersStudy of polymerization mechanisms, characterization of polymer properties.

Advanced Materials Applications and Performance Optimization

The unique structural features of this compound suggest its potential as a monomer for the synthesis of advanced polymers . The incorporation of the rigid cyclobutane ring into a polymer backbone can enhance thermal stability and modify mechanical properties. The polar sulfonyl group can improve adhesion, dyeability, and other surface properties of the resulting materials.

Research in this area should focus on the synthesis of both homopolymers and copolymers of this compound. The properties of these new materials, such as their thermal, mechanical, and optical properties, should be thoroughly investigated. The potential applications could range from specialty plastics and coatings to materials for electronic and biomedical applications. For instance, thiol-vinyl sulfone polymer networks are known to exhibit high glass transition temperatures. nih.gov

Polymer TypePotential PropertiesPotential Applications
Homopolymers High thermal stability, modified mechanical propertiesSpecialty plastics, high-performance coatings.
Copolymers Tunable properties, improved adhesionAdhesives, functional materials for electronics.

Deeper Theoretical Insights into Electronic Effects and Reactivity Control

Computational studies will be crucial to fully understand and predict the behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbital energies, and charge distribution of the molecule. mdpi.com

These theoretical studies can help to rationalize the reactivity observed in experimental studies and to predict the outcome of new reactions. For example, calculations can be used to determine the activation energies for different cycloaddition pathways or to model the mechanism of ring-opening reactions.

A key area of investigation will be the electronic interplay between the phenylsulfonyl group and the methylidenecyclobutane moiety . Understanding how the strong electron-withdrawing nature of the sulfonyl group influences the electron density and reactivity of the exocyclic double bond and the strained ring is fundamental for designing new synthetic transformations and materials. researchgate.net Computational studies on vinyl sulfones have already provided a framework for understanding such interactions. mdpi.com

Theoretical MethodInformation GainedImpact on Research
DFT Calculations Electronic structure, reaction mechanisms, activation energiesRationalization of experimental results, prediction of reactivity.
Molecular Modeling Conformational analysis, polymer chain packingDesign of polymers with desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3-Methylidenecyclobutyl)sulfonyl]benzene, and what methodological considerations are critical for its preparation?

  • Methodology : A viable approach involves adapting oxidative chlorosulfonation methods for alkyl sulfonyl chlorides. For example, S-alkyl isothiouronium salts derived from alkyl halides can react with N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) under mild conditions to form sulfonyl chlorides, which may then be further functionalized . Key parameters include stoichiometric control of NCBSI, reaction temperature (25–60°C), and solvent selection (e.g., dichloromethane or acetonitrile). Cyclobutyl-derived starting materials may require extended reaction times due to ring strain.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the methylidene group (δ\delta ~5.0–5.5 ppm for vinyl protons) and sulfonyl moiety (δ\delta ~130–140 ppm for sulfonyl carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve strained cyclobutyl geometries .

Q. What are the primary research applications of this compound in medicinal or materials chemistry?

  • Methodology : The sulfonyl group is a versatile handle for nucleophilic substitution or cross-coupling reactions. In drug discovery, it may serve as a bioisostere for phosphates or carboxylates. In materials science, its electron-withdrawing properties could stabilize conductive polymers. Computational docking studies (e.g., DFT) can predict binding affinities or electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound, particularly addressing challenges posed by the cyclobutyl ring?

  • Methodology : Design of Experiments (DoE) approaches are critical. For example, varying equivalents of chlorosulfonation agents (e.g., ClSO3_3H), reaction time (12–48 hours), and temperature (40–80°C) can be systematically tested. Cyclobutyl ring strain may necessitate lower temperatures to prevent decomposition. Automated continuous flow systems (as in ) could enhance scalability and reproducibility .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations can model the electronic effects of the methylidene group on sulfonyl reactivity. Molecular dynamics simulations may assess conformational flexibility of the cyclobutyl ring. Comparative studies with analogous compounds (e.g., benzene sulfonyl chlorides in ) can validate computational predictions .

Q. How should researchers address contradictions in crystallographic data or spectroscopic assignments for this compound?

  • Methodology : Cross-validation using multiple techniques is essential. For crystallography, SHELXL refinement should include checks for twinning or disorder (common in strained rings). If NMR signals overlap, 2D experiments (e.g., COSY, HSQC) or variable-temperature NMR can resolve ambiguities. Discrepancies between experimental and computational data may require re-evaluation of force fields or solvent effects .

Q. What green chemistry principles can be applied to the synthesis of this compound to minimize environmental impact?

  • Methodology : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic recycling of NCBSI () or thiourea derivatives can reduce waste. Life-cycle assessment (LCA) tools should compare the environmental footprint of synthetic routes against traditional methods .

Q. What are the challenges in studying the hydrolytic stability of this compound, and how can they be mitigated?

  • Methodology : Hydrolysis of the sulfonyl chloride group is pH- and temperature-dependent. Kinetic studies under controlled buffers (pH 2–12) can identify degradation pathways. Stabilization strategies may include inert atmosphere handling, low-temperature storage, or derivatization into more stable sulfonamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.